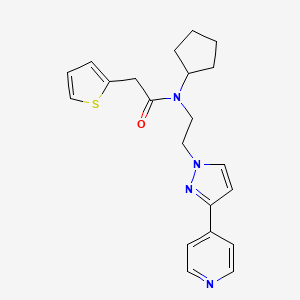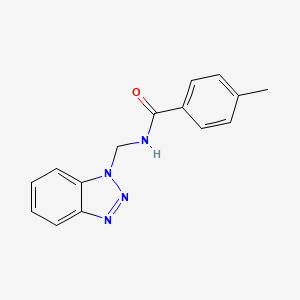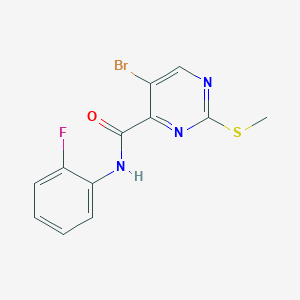![molecular formula C22H14N2O3S B2939751 3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-66-3](/img/structure/B2939751.png)
3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a thiophenyl group, a chromeno group, and a pyrimidinedione group . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution reactions . The exact methods would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the pyrimidinedione group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the arrangement of its ring systems .Aplicaciones Científicas De Investigación
Synthesis Techniques
Catalyst-Free Synthesis : A catalyst-free method was developed for synthesizing a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidines, including the chemical . This process, using barbituric acid and other compounds, is noted for its eco-friendliness and high atom economy (Brahmachari & Nayek, 2017).
Novel Synthesis Methods : Research has explored novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, focusing on substituting at different positions to create a range of derivatives (Osyanin et al., 2014).
Biological Applications
Antimicrobial Activity : Studies have examined the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Newly synthesized compounds have been tested for antibacterial and antifungal activity, demonstrating potential pharmaceutical applications (Bansode, Ansari, & Gawale, 2011).
Bioactive Heteroaryl Derivatives : Research into the condensation of 3-formylchromone with thiazolidine-2,4-dione has led to the synthesis of pyrimidine derivatives with significant antimicrobial activities against various pathogens (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Chemically Interactive Features
Chemical Sensing : Chromeno[d]pyrimidine-2,5-dione/thione derivatives have been used in the development of colorimetric chemosensors. These sensors exhibit sensitivity towards specific ions like Hg2+, indicating applications in chemical detection and environmental monitoring (Jamasbi et al., 2021).
Oxidizing Agents : Certain 5-deaza-10-oxaflavins derived from chromeno[2,3-d]pyrimidine-2,4(3H)-diones have shown strong oxidizing power. These compounds can oxidize alcohols even under neutral conditions, suggesting their utility in chemical synthesis processes (Yoneda, Hirayama, & Yamashita, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-19-15-9-4-5-10-16(15)27-21-18(19)22(26)24(13-14-7-2-1-3-8-14)20(23-21)17-11-6-12-28-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHORDLXULKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)



![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2939688.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)

